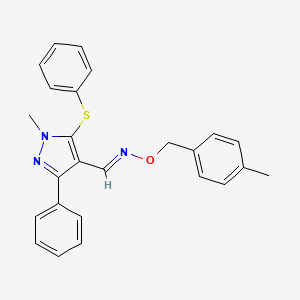![molecular formula C22H20N6O2 B2440876 5-Methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-dion CAS No. 921829-76-7](/img/structure/B2440876.png)
5-Methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- CDK2-Hemmung: PTTP-Derivate wurden als neuartige CDK2-Inhibitoren entwickelt und synthetisiert. CDK2 (Cyclin-abhängige Kinase 2) ist ein vielversprechendes Ziel für die Krebsbehandlung, das selektiv Tumorzellen beeinflusst. Diese Verbindungen zeigen eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien, einschließlich MCF-7, HCT-116 und HepG-2. Insbesondere zeigen die Verbindungen 14 und 15 die besten zytotoxischen Aktivitäten .
- Mikrowellen-gestützte Synthese: PTTP-Derivate können mithilfe von Mikrowellen-gestützten Methoden effizient synthetisiert werden. Beispielsweise kann das gewünschte Produkt mit einer Ausbeute von 89 % innerhalb von 3 Stunden bei 140 °C erhalten werden .
- In-vivo-Wirksamkeit: Verbindung B5, ein Derivat von PTTP, hemmt das Tumorwachstum in einem A549-Xenograft-Mausmodell signifikant, ohne eine offensichtliche Toxizität aufzuweisen. Diese Ergebnisse unterstreichen sein Potenzial als Antitumormittel .
- Kristallstruktur: Die Kristallstruktur einer verwandten Verbindung, 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-on, wurde durch Einkristall-Röntgenbeugung charakterisiert. Rechnergestützte Modellierungsmethoden (DFT und HF) werden verwendet, um experimentelle und theoretische Ergebnisse zu vergleichen .
- Triazol-Gerüst: PTTP gehört zur Triazol-Familie, genauer gesagt zur 1,2,4-Triazol-tautomeren Form. Triazole sind fünfringige Heterocyclen mit vielfältigen Anwendungen in der medizinischen Chemie und Materialwissenschaft .
- Enzymatische Hemmung: PTTP-Derivate zeigen eine enzymatische Hemmaktivität gegen CDK2/Cyclin A2. Die Verbindungen 14, 13 und 15 zeigen eine signifikante Hemmaktivität und sind daher potenzielle Kandidaten für die weitere Arzneimittelentwicklung .
Krebsbehandlung
Synthetische Chemie
Antitumor-Eigenschaften
Kristallographie und rechnergestützte Studien
Heterocyclische Chemie
Arzneimittelforschung und -entwicklung
Zusammenfassend lässt sich sagen, dass PTTP und seine Derivate vielversprechend für die Krebstherapie, die synthetische Chemie und die Arzneimittelforschung sind. Forscher erforschen weiterhin ihre vielseitigen Anwendungen mit dem Ziel, ihr Potenzial für die Verbesserung der menschlichen Gesundheit und des wissenschaftlichen Verständnisses zu nutzen. 🌟🔬
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, which is confirmed by molecular docking simulation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts these phosphorylation events, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Eigenschaften
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLGMFXCUZPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
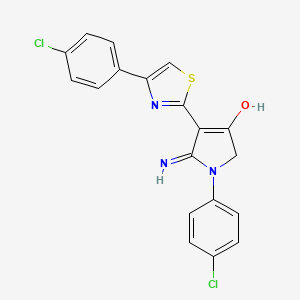
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2440797.png)
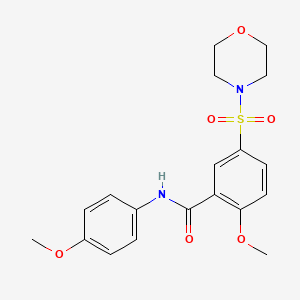
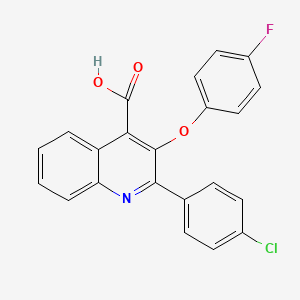
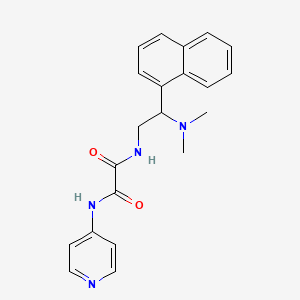

![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2440807.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)
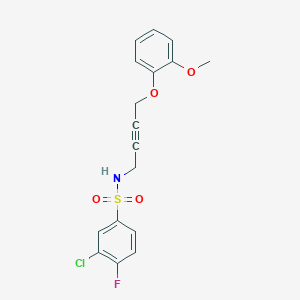
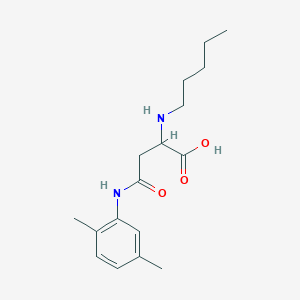
![1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2440813.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2440814.png)
